2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
CAS No.: 332393-88-1
Cat. No.: VC21483578
Molecular Formula: C19H18FN3OS
Molecular Weight: 355.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332393-88-1 |
|---|---|
| Molecular Formula | C19H18FN3OS |
| Molecular Weight | 355.4g/mol |
| IUPAC Name | 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-18(24)12-25-19-14(11-21)10-13-4-2-1-3-5-17(13)23-19/h6-10H,1-5,12H2,(H,22,24) |
| Standard InChI Key | NWDQODLYJSSPHK-UHFFFAOYSA-N |
| SMILES | C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC=C(C=C3)F)C#N |
| Canonical SMILES | C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC=C(C=C3)F)C#N |
Introduction
The compound 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure features a cycloheptapyridine core linked to a sulfanylacetamide moiety and a fluorophenyl group. This compound is of interest due to its potential biological activity and unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the cycloheptapyridine core through cyclization reactions.
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Introduction of the cyano group at the appropriate position via nucleophilic substitution or other methods.
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Coupling of the sulfanylacetamide side chain using thiol-based chemistry.
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Final attachment of the fluorophenyl moiety through amide bond formation.
The reaction conditions often involve:
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Organic solvents such as ethanol or dichloromethane.
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Catalysts like potassium carbonate for base-mediated reactions.
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Monitoring by thin-layer chromatography (TLC) to ensure reaction completion.
Applications and Future Research
This compound holds promise for drug discovery due to its structural features:
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Medicinal Chemistry: The combination of fluorine substitution and a cyano group enhances lipophilicity and metabolic stability, making it a candidate for further optimization.
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Structure-Activity Relationship (SAR): Modifications to the sulfanyl or fluorophenyl groups could refine its activity against specific targets.
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Pharmacokinetics: Studies should focus on absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like characteristics.
Analytical Data
Characterization of this compound involves advanced techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR for proton environments.
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-NMR for carbon framework analysis.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups like cyano (-C≡N), amide (-CONH), and sulfanyl (-S-) bonds.
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